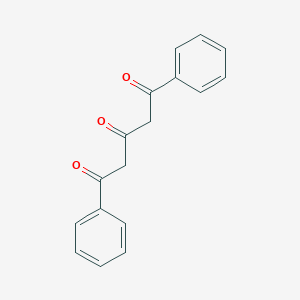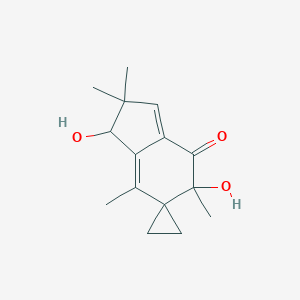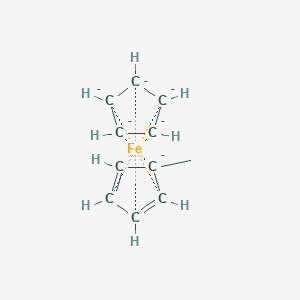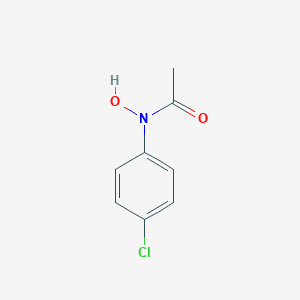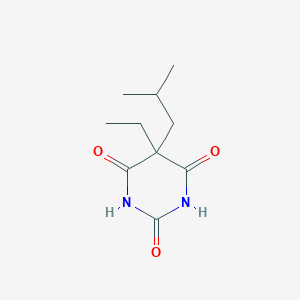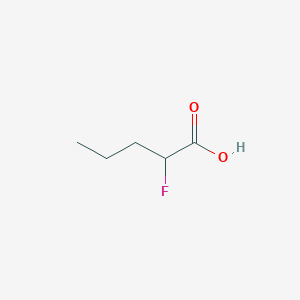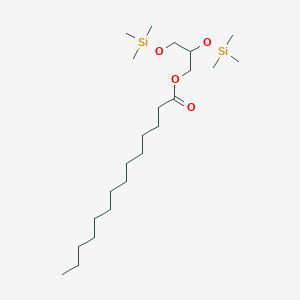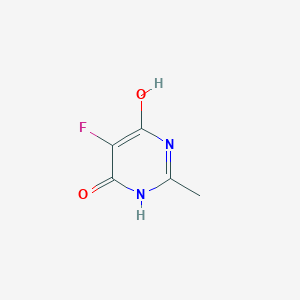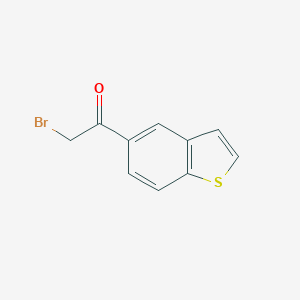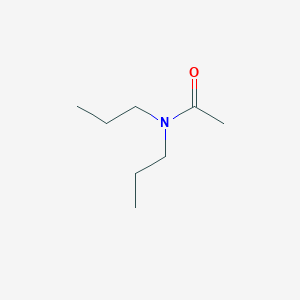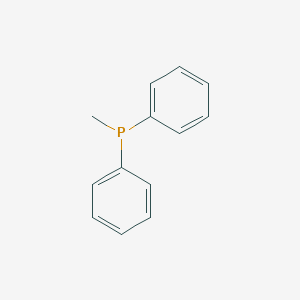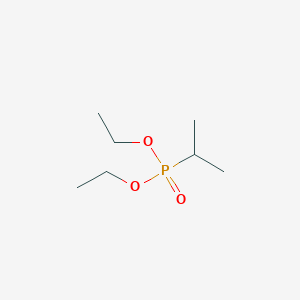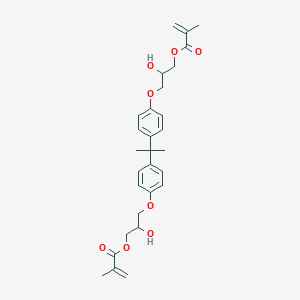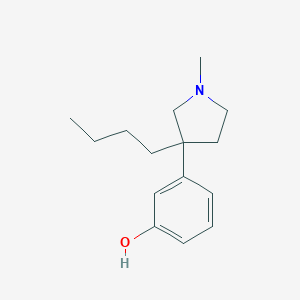
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol, also known as BMPP, is a synthetic compound that is commonly used in scientific research. It is a potent agonist of the nicotinic acetylcholine receptor and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and causing it to open ion channels. This leads to the influx of calcium ions, which triggers a series of biochemical and physiological responses. m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has been shown to have a higher affinity for the receptor than nicotine, making it a useful tool for studying the receptor's function.
Effets Biochimiques Et Physiologiques
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has a variety of biochemical and physiological effects, including the stimulation of neurotransmitter release, the modulation of ion channel activity, and the enhancement of cognitive function. It has been shown to improve learning and memory in animal models and to have potential therapeutic applications for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol in lab experiments is its high affinity for the nicotinic acetylcholine receptor, which allows for precise control of receptor activation. However, one limitation is that m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is a synthetic compound and may not fully replicate the effects of natural ligands on the receptor.
Orientations Futures
There are several future directions for research on m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol, including investigating its potential therapeutic applications for neurological disorders, exploring its effects on other ion channels and receptors, and developing more selective agonists of the nicotinic acetylcholine receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol and its potential limitations as a research tool.
In conclusion, m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is a synthetic compound that has been widely used in scientific research as an agonist of the nicotinic acetylcholine receptor. Its high affinity for the receptor and its ability to modulate ion channel activity and enhance cognitive function make it a valuable tool for studying the receptor's function. Future research on m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol will continue to provide insights into the biochemical and physiological effects of the nicotinic acetylcholine receptor and its potential therapeutic applications.
Méthodes De Synthèse
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol can be synthesized through a multi-step process involving the reaction of 3-butyl-1-methylpyrrolidin-2-one with phenylmagnesium bromide, followed by a reaction with paraformaldehyde and hydrogenation. The final product is then purified through column chromatography.
Applications De Recherche Scientifique
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is commonly used in scientific research as a tool for studying the nicotinic acetylcholine receptor. It has been shown to be an effective agonist of this receptor, which plays a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has also been used to study the effects of nicotine on the brain and to investigate potential treatments for nicotine addiction.
Propriétés
Numéro CAS |
1505-39-1 |
|---|---|
Nom du produit |
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol |
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3-(3-butyl-1-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-8-15(9-10-16(2)12-15)13-6-5-7-14(17)11-13/h5-7,11,17H,3-4,8-10,12H2,1-2H3 |
Clé InChI |
FYZBHPKQZFGKAR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
SMILES canonique |
CCCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Synonymes |
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




